1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one
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Overview
Description
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4311~3,8~]undecan-9-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a diazatricyclic core with a 3-methyl-2-buten-1-yl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): This compound has a similar but simpler structure and is used in different applications.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is unique due to its tricyclic structure and the presence of both diaza and alkyl groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylbut-2-enyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)3-4-14-9-15-5-6-16(10-14)8-12(7-15)13(14)17/h3,12H,4-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRUHNXTVTSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CN3CCN(C1)CC(C3)C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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